molecular formula C26H25N5O3 B2976172 8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 900880-19-5

8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2976172
CAS No.: 900880-19-5
M. Wt: 455.518
InChI Key: XKZKRINKEAZPSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Starting from 2-hydroxyacetophenone, -4H-chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane, the reaction proceeds to form the desired product. The reaction conditions include heating to 35°C with efficient stirring, and the progress can be monitored using thin-layer chromatography (TLC) at 254 nm .


Molecular Structure Analysis

The molecular formula of this compound is C25H19NO5 , with a molecular weight of approximately 413.434 g/mol . The linear formula indicates the presence of an oxo group, phenyl rings, and a complex imidazo[1,2-g]purine scaffold. The structure consists of a central imidazo[1,2-g]purine ring, with substituents including 3,5-dimethylphenyl and 2-oxo-2-phenylethyl groups .

Properties

IUPAC Name

6-(3,5-dimethylphenyl)-4,7,8-trimethyl-2-phenacyl-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-15-11-16(2)13-20(12-15)30-17(3)18(4)31-22-23(27-25(30)31)28(5)26(34)29(24(22)33)14-21(32)19-9-7-6-8-10-19/h6-13,22-23H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBOTYUIEUVCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N3C2=NC4C3C(=O)N(C(=O)N4C)CC(=O)C5=CC=CC=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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